4,4'-Dimethoxybenzophenone

Beschreibung

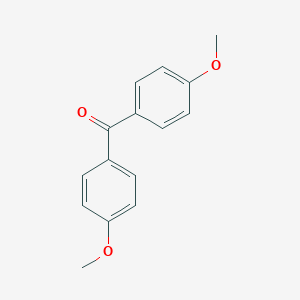

Structure

3D Structure

Eigenschaften

IUPAC Name |

bis(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVHVYKVRGKLNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50237985 | |

| Record name | 4,4'-Dimethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50237985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-96-0 | |

| Record name | 4,4′-Dimethoxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dimethoxybenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dimethoxybenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dimethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50237985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-dimethoxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIMETHOXYBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM6ZQ9ZM6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Dimethoxybenzophenone (CAS 90-96-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, experimental protocols, and relevant applications of 4,4'-Dimethoxybenzophenone.

Core Properties

This compound, also known as benzophenone-3, is a versatile organic compound with significant applications in organic synthesis and polymer chemistry.[1] It is recognized for its utility as a photoinitiator and an ultraviolet (UV) absorbing additive in plastic products.[2]

The fundamental physical and chemical characteristics of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₅H₁₄O₃ | [3] |

| Molecular Weight | 242.27 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [2][5] |

| Melting Point | 141-145 °C | [2][5] |

| Boiling Point | 180 °C | |

| Flash Point | 182 °C | |

| Solubility | Insoluble in water, soluble in ethanol. | [5][6] |

| InChI Key | RFVHVYKVRGKLNK-UHFFFAOYSA-N | [4] |

Key spectral data for this compound are provided below, offering insights into its molecular structure and composition.

| Spectral Data | Key Peaks/Signals | References |

| ¹H NMR | Spectrum available | [3][7] |

| ¹³C NMR | Spectrum available | [3] |

| Mass Spectrometry | Key m/z values: 242, 135 | [3][8] |

| Infrared (IR) Spectroscopy | Spectrum available | [3][8] |

| UV-Vis Spectroscopy | Spectrum available | [3] |

Safety and Handling

This compound is classified as causing skin and serious eye irritation, and it may also cause respiratory irritation.[9][10]

-

Handling: Use in a well-ventilated area, wear protective gloves, clothing, and eye protection. Avoid breathing dust.[9][10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11]

-

First Aid:

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are outlined below.

This protocol describes the synthesis of this compound from 4,4'-Dihydroxybenzophenone.[12]

Materials:

-

4,4'-Dihydroxybenzophenone

-

Sodium hydride (NaH)

-

N,N-dimethyl-formamide (DMF)

-

Methyl iodide (CH₃I)

-

Ethyl acetate (B1210297)

-

Brine

-

Sodium sulfate

-

Hexanes

Procedure:

-

Add 4,4'-Dihydroxybenzophenone (1.0 g, 4.6 mmol) to a 50 mL round-bottom flask.

-

Add dry DMF (15 mL) and cool the mixture to 0°C.

-

Slowly add sodium hydride (4.48 g, 18.7 mmol) and stir the reaction at 0°C.

-

After 30 minutes, add methyl iodide (870 µL, 14 mmol) and stir the reaction overnight.

-

Upon completion, add water (10 mL) and extract the mixture with ethyl acetate (3 x 50 mL).[12]

-

Wash the combined organic layers with brine and dry over sodium sulfate.

-

Remove the solvent in vacuo to yield a yellow powder.

-

Purify the crude product on a silica column (15% ethyl acetate in hexanes) to obtain the final product as a white solid.[12]

This method involves the photocatalytic oxidation of 4,4'-dimethoxybenzhydrol (B1582456).[5][12]

Materials:

-

4,4'-dimethoxybenzhydrol

-

H₃PW₁₂O₄₀/SiO₂ catalyst

-

Acetonitrile

-

Oxygen

Procedure:

-

The reaction is carried out with 4,4'-dimethoxybenzhydrol in acetonitrile.

-

The photocatalyst H₃PW₁₂O₄₀/SiO₂ is added to the solution.

-

The reaction proceeds under an oxygen atmosphere at room temperature for 1 hour, yielding this compound.[5][12]

This is a standard method for purifying the crude product.[5]

Materials:

-

Crude this compound

-

Absolute Ethanol (EtOH) or a mixture of Ethanol and Acetic Acid (AcOH)

Procedure:

-

Dissolve the crude ketone in a minimal amount of the chosen solvent system (absolute EtOH, aqueous EtOH, or EtOH/AcOH) at an elevated temperature.[5]

-

Allow the solution to cool slowly to room temperature to facilitate crystal formation.

-

Cool the mixture further in an ice bath to maximize crystal precipitation.

-

Collect the purified crystals by filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Applications in Research and Development

This compound is a valuable compound with several applications in scientific research and industry.

-

Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds.[1][5]

-

Polymer Chemistry: It is used as a photoinitiator in UV-curable coatings and inks.[1]

-

UV Absorption: This compound is an effective UV filter, making it a useful ingredient in sunscreens, cosmetics, and for protecting plastics from UV degradation.[1][5]

-

Neuroprotective Research: Some studies have explored the neuroprotective effects of related methoxyflavone compounds that inhibit parthanatos, a specific pathway of neuronal death.[13] While not directly this compound, this highlights a potential area of research for structurally similar compounds.

Visualizations

The following diagrams illustrate key workflows related to this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Generalized workflow for using this compound as a photocatalyst.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [sinohighchem.com]

- 3. This compound | C15H14O3 | CID 7032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. This compound | 90-96-0 [chemicalbook.com]

- 6. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 7. This compound(90-96-0) 1H NMR spectrum [chemicalbook.com]

- 8. This compound [webbook.nist.gov]

- 9. echemi.com [echemi.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 4,4'-Dimethoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4,4'-Dimethoxybenzophenone (DMBP), a versatile organic compound with significant applications in polymer chemistry, organic synthesis, and potentially in drug development. This document details its key characteristics, experimental protocols for its synthesis and purification, and visual representations of its synthetic workflow.

Core Properties of this compound

This compound is a white to light yellow crystalline powder.[1][2][3] Structurally, it is a diaryl ketone featuring two methoxy-substituted benzene (B151609) rings linked by a carbonyl group.[4] This structure contributes to its utility in various chemical applications.[4]

Physical Properties

The key physical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | References |

| Molecular Formula | C₁₅H₁₄O₃ | [3][4] |

| Molecular Weight | 242.27 g/mol | [3][5] |

| Appearance | White to off-white or slightly beige to yellow crystalline powder | [1][2][3][4] |

| Melting Point | 141 - 146 °C | [1][6][7][8] |

| Boiling Point | 200 °C at 17 mm Hg | [1][2] |

| Solubility | Insoluble in water; Soluble in ethanol (B145695), acetone, chloroform (B151607) (slightly), and ethyl acetate (B1210297) (slightly). The highest solubility is observed in benzene. | [2][4][9][10] |

| Density | ~1.15 g/cm³ (estimate) | [1][2] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum | Key Features | References |

| ¹H NMR | Spectra available for reference. | [5][11] |

| ¹³C NMR | Spectra available for reference. | [5] |

| IR (Infrared) | Spectra available, typically showing characteristic ketone C=O and C-O ether stretches. | [5][12] |

| UV-Vis | Known to absorb UV radiation, which is fundamental to its application as a photoinitiator and UV filter. | [3][7] |

| Mass Spectrometry | Molecular ion peak (M+) expected at m/z 242. | [5] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are essential for its practical application in a research setting.

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 4,4'-dihydroxybenzophenone (B132225) and methyl iodide.[13]

Materials:

-

4,4'-Dihydroxybenzophenone

-

Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF), dry

-

Methyl iodide (CH₃I)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Water

-

Brine

-

Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Add 4,4'-dihydroxybenzophenone (1.0 g, 4.6 mmol, 1.0 equiv) to an oven-dried 50 mL round-bottom flask equipped with a stir bar.

-

Add dry DMF (15 mL) to the flask and cool the mixture to 0 °C in an ice bath.

-

Slowly add sodium hydride (0.448 g, 18.7 mmol, 4.0 equiv) to the stirred mixture at 0 °C.

-

After stirring for 30 minutes at 0 °C, add methyl iodide (0.870 mL, 14 mmol, 3.0 equiv) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Upon completion of the reaction, quench by adding water (10 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine and dry over sodium sulfate.

-

Remove the solvent under reduced pressure (in vacuo) to yield a yellow powder.[13]

Purification by Recrystallization

The crude product from the synthesis can be purified by recrystallization to obtain a white solid.[1][13]

Materials:

-

Crude this compound

-

Absolute ethanol or a mixture of ethanol and acetic acid

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot absolute ethanol (or an ethanol/acetic acid mixture).

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified crystals in a vacuum oven. The typical yield for this synthesis and purification is around 83%.[13]

Visualized Workflows and Mechanisms

To better illustrate the processes involving this compound, the following diagrams have been generated using the DOT language.

Caption: Synthesis and Purification Workflow for this compound.

Caption: Role of this compound as a Photoinitiator.

Chemical Properties and Applications

This compound serves as a valuable intermediate in organic synthesis and is utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs.[1][9] Its ability to absorb UV radiation makes it an effective photoinitiator for UV-curable coatings and inks, as well as a UV absorber in plastics and coatings to prevent degradation.[3][4][7] In a laboratory context, it has been used as a process optimization agent.

Reactivity and Stability

This compound is stable under recommended storage conditions, which are typically in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing and reducing agents.[9][14] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[6]

Safety and Handling

While toxicological properties have not been fully investigated, this compound may cause skin, eye, and respiratory irritation.[4][14] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound.[6] It is not currently classified as a carcinogen by major regulatory agencies.[4]

References

- 1. This compound | 90-96-0 [chemicalbook.com]

- 2. This compound CAS#: 90-96-0 [m.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | C15H14O3 | CID 7032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. 4,4 -Dimethoxybenzophenone 97 90-96-0 [sigmaaldrich.com]

- 8. A11466.36 [thermofisher.com]

- 9. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound(90-96-0) 1H NMR [m.chemicalbook.com]

- 12. This compound(90-96-0) IR Spectrum [chemicalbook.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

4,4'-Dimethoxybenzophenone molecular structure and formula

An In-depth Technical Guide to 4,4'-Dimethoxybenzophenone

Abstract

This technical guide provides a comprehensive overview of this compound (DMBP), a versatile organic compound with significant applications in the polymer, cosmetic, and pharmaceutical industries. This document details its molecular structure, physicochemical properties, spectroscopic data, and established synthesis protocols. It is intended for researchers, scientists, and drug development professionals who utilize or are investigating benzophenone (B1666685) derivatives.

Molecular Structure and Formula

This compound is an aromatic ketone characterized by a central carbonyl group bonded to two 4-methoxyphenyl (B3050149) (anisyl) groups.[1] Its symmetric structure contributes to its stability and specific chemical properties.

Table 1: Chemical Identifiers and Formula for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | bis(4-methoxyphenyl)methanone[2][3] |

| CAS Number | 90-96-0[2][4] |

| Molecular Formula | C₁₅H₁₄O₃[2][4][5] |

| Molecular Weight | 242.27 g/mol [2][5] |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC[2][3] |

| InChI | InChI=1S/C15H14O3/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10H,1-2H3[2][4] |

| InChIKey | RFVHVYKVRGKLNK-UHFFFAOYSA-N[2][4] |

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of this compound make it suitable for a variety of applications. It typically appears as a white to light yellow crystalline powder.[1][6]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Appearance | White to light yellow crystal powder | [1][6] |

| Melting Point | 141-145 °C | [6][7] |

| Boiling Point | 180 °C | [5] |

| Flash Point | 182 °C | [5] |

| Solubility | Insoluble in water; Soluble in ethanol (B145695) |[1][7] |

Table 3: Spectroscopic Data for this compound

| Technique | Description |

|---|---|

| ¹H NMR | Spectra available for structural confirmation.[8][9] |

| ¹³C NMR | Data available for detailed structural analysis.[2] |

| Infrared (IR) Spectroscopy | IR spectra have been recorded, often using KBr disc or ATR techniques.[2][10][11] |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available for molecular weight and fragmentation analysis.[2][11] |

| UV Spectroscopy | UV absorption properties are a key feature, relevant to its application as a UV filter.[2][6] |

Synthesis and Experimental Protocols

This compound is commonly synthesized via two primary routes: the Williamson ether synthesis starting from 4,4'-dihydroxybenzophenone (B132225) or the Friedel-Crafts acylation of anisole.[1][12] The Williamson ether synthesis is detailed below.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 4,4'-Dihydroxybenzophenone and methyl iodide.[12]

Materials:

-

4,4'-Dihydroxybenzophenone

-

Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF), dry

-

Methyl iodide (CH₃I)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

-

Water (H₂O)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

-

50 mL round-bottom flask

-

Stir bar

-

Ice bath

-

Standard glassware for extraction and filtration

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Add 4,4'-Dihydroxybenzophenone (1.0 g, 4.6 mmol, 1.0 equiv) to an oven-dried 50 mL round-bottom flask containing a stir bar.[12]

-

Add dry DMF (15 mL) to the flask and cool the resulting mixture to 0 °C in an ice bath.[12]

-

Slowly add sodium hydride (4.48 g, 18.7 mmol, 4.0 equiv) to the cooled mixture. Stir the reaction at 0 °C for 30 minutes.[12]

-

Add methyl iodide (870 µL, 14 mmol, 3.0 equiv) to the reaction mixture.[12]

-

Remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).[12]

-

Upon completion, quench the reaction by carefully adding water (10 mL).[12]

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[12]

-

Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.[12]

-

Filter off the drying agent and remove the solvent in vacuo to yield a yellow powder.[12]

-

Purify the crude product via silica gel chromatography using a mobile phase of 15% ethyl acetate in hexanes to yield the final product as a white solid (yield: ~83%).[12]

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a multifunctional compound with several key industrial and research applications.

-

UV Filter and Stabilizer: Its ability to absorb UVA and UVB radiation makes it a valuable component in sunscreens, cosmetics, and plastics to prevent photodegradation and protect materials.[1][6]

-

Photoinitiator: In polymer chemistry, it can serve as a photoinitiator for UV-curable coatings, inks, and adhesives, where it absorbs light to generate reactive species that initiate polymerization.[1][6]

-

Synthetic Intermediate: It serves as a crucial building block in organic synthesis.[6][7] While its precursor, 4,4'-dihydroxybenzophenone, is directly used in synthesizing nonsteroidal antiestrogen (B12405530) drugs like Tamoxifen and Raloxifene analogues, this compound is also a key intermediate for various other organic molecules.[7][13]

Caption: Key application areas of this compound.

Safety and Handling

This compound is associated with GHS hazard classifications for skin and eye irritation.[2] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound. Store in a cool, dry place.[5][6]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C15H14O3 | CID 7032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound [webbook.nist.gov]

- 5. biosynth.com [biosynth.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | 90-96-0 [chemicalbook.com]

- 8. This compound(90-96-0) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound [webbook.nist.gov]

- 11. This compound [webbook.nist.gov]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Friedel-Crafts Acylation Synthesis of 4,4'-Dimethoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation synthesis of 4,4'-dimethoxybenzophenone, a valuable compound in various chemical applications, including as a photoinitiator in polymer chemistry and an intermediate in pharmaceutical synthesis.[1] This document details the reaction mechanism, provides explicit experimental protocols, and presents key quantitative data in a structured format.

Core Principles: The Friedel-Crafts Acylation

The synthesis of this compound is a classic example of a Friedel-Crafts acylation, a type of electrophilic aromatic substitution (EAS) reaction.[2] Developed by Charles Friedel and James Crafts in 1877, this reaction involves the addition of an acyl group to an aromatic ring. In this specific synthesis, two equivalents of anisole (B1667542) (methoxybenzene) react to form the target molecule, with one acting as the aromatic substrate and the other as the precursor to the acylating agent, or by reacting anisole with an acylating agent like 4-methoxybenzoyl chloride. The reaction is typically mediated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1]

The methoxy (B1213986) group (-OCH₃) on the anisole ring is an activating group and an ortho, para-director. This means it increases the rate of the electrophilic aromatic substitution compared to benzene (B151609) and directs the incoming electrophile to the positions ortho and para to itself. Due to steric hindrance, the para-substituted product is generally favored.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through several key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acylating agent (e.g., 4-methoxybenzoyl chloride) to form a highly reactive and resonance-stabilized acylium ion. This electrophile is crucial for the subsequent steps.

-

Electrophilic Attack: The electron-rich aromatic ring of the anisole molecule acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, which temporarily disrupts the aromaticity of the ring.

-

Deprotonation and Regeneration of Aromaticity: A weak base, typically the complex formed between the Lewis acid and the leaving group (e.g., [AlCl₄]⁻), removes a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, this compound.

Caption: Reaction mechanism for the Friedel-Crafts acylation of anisole.

Quantitative Data Summary

The following tables summarize key quantitative data for the reactants and the product, this compound.

Table 1: Physicochemical Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Anisole | C₇H₈O | 108.14 | -37 |

| 4-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | 22-24 |

| Aluminum Chloride | AlCl₃ | 133.34 | 192.6 (sublimes) |

| This compound | C₁₅H₁₄O₃ | 242.27 | 142-145 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data |

| ¹H NMR (CDCl₃) | δ (ppm): 7.81 (d, 4H), 6.95 (d, 4H), 3.87 (s, 6H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 194.5, 163.4, 132.4, 130.3, 113.6, 55.5 |

| IR (KBr, cm⁻¹) | ~1640 (C=O stretch), ~1598, 1575 (C=C aromatic stretch), ~1250, 1170 (C-O stretch) |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound via the Friedel-Crafts acylation of anisole with 4-methoxybenzoyl chloride.

Materials and Equipment:

-

Anhydrous anisole

-

4-Methoxybenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser with a drying tube (e.g., containing CaCl₂)

-

Addition funnel

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube, and an addition funnel, add anhydrous aluminum chloride (1.1 equivalents) and suspend it in anhydrous dichloromethane. Cool the flask in an ice-water bath.

-

Addition of Reactants: Dissolve 4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and place it in the addition funnel. Add this solution dropwise to the stirred suspension of aluminum chloride, maintaining the temperature between 0-5 °C. After the addition is complete, add anhydrous anisole (1.0-1.2 equivalents) dropwise via the addition funnel.

-

Reaction: Once the addition of anisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cautiously pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine all the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is a solid. Purify it by recrystallization from a suitable solvent system, such as ethanol (B145695) or a mixture of hexane (B92381) and ethyl acetate, to yield pure this compound as a white crystalline solid.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Friedel-Crafts reactions should be conducted in a well-ventilated fume hood.

-

Anhydrous reagents and solvents are crucial for the success of the reaction; moisture can deactivate the Lewis acid catalyst.

-

Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle with care and avoid inhalation of dust.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate personal protective equipment (gloves, safety glasses).

-

The quenching step is exothermic and releases HCl gas. Perform this step slowly and cautiously in a fume hood.

This guide provides a thorough foundation for the synthesis of this compound via Friedel-Crafts acylation. For specific applications, further optimization of reaction conditions may be necessary. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

An In-depth Technical Guide to the Solubility of 4,4'-Dimethoxybenzophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,4'-Dimethoxybenzophenone (DMBP), a crucial parameter for its application in various fields, including polymer chemistry, organic synthesis, and pharmaceutical sciences.[1][2][3] DMBP, a white to light yellow crystalline powder, is known to be insoluble in water but soluble in several organic solvents.[1][2][4] This document compiles quantitative solubility data, details experimental methodologies for its determination, and presents a logical workflow for solubility measurement.

Core Concepts and Properties

This compound (CAS No. 90-96-0) is a derivative of benzophenone (B1666685) with the molecular formula C15H14O3.[1][5] It is a stable compound under ambient conditions and is widely used as a photoinitiator in polymer chemistry and as a UV filter.[1][6] Understanding its solubility is paramount for optimizing reaction conditions, formulation development, and purification processes. The solubility of DMBP in organic solvents is influenced by factors such as temperature and the polarity of the solvent.[5][7] Generally, its solubility increases with a rise in temperature.[5][7]

Quantitative Solubility Data

The following tables summarize the mole fraction solubility (x₁) of this compound in various organic monosolvents and binary solvent mixtures at different temperatures, as determined by the static gravimetric method.[5][7]

Table 1: Mole Fraction Solubility of this compound in Monosolvents

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol |

| 293.15 | 0.0028 | 0.0089 | 0.0121 | 0.0095 | 0.0152 |

| 298.15 | 0.0037 | 0.0113 | 0.0150 | 0.0119 | 0.0186 |

| 303.15 | 0.0048 | 0.0142 | 0.0185 | 0.0148 | 0.0228 |

| 308.15 | 0.0062 | 0.0178 | 0.0228 | 0.0184 | 0.0279 |

| 313.15 | 0.0079 | 0.0221 | 0.0280 | 0.0228 | 0.0341 |

| 318.15 | 0.0101 | 0.0274 | 0.0343 | 0.0282 | 0.0416 |

| 323.15 | 0.0128 | 0.0339 | 0.0420 | 0.0348 | 0.0506 |

| 328.15 | 0.0162 | 0.0418 | 0.0513 | 0.0428 | 0.0614 |

| 333.15 | 0.0204 | 0.0515 | 0.0626 | 0.0526 | 0.0744 |

| Temperature (K) | Ethyl Acetate | Propyl Acetate | Benzene | Toluene | Cyclohexane |

| 293.15 | 0.1035 | 0.0912 | 0.1685 | 0.1421 | 0.0088 |

| 298.15 | 0.1231 | 0.1086 | 0.1943 | 0.1653 | 0.0108 |

| 303.15 | 0.1458 | 0.1290 | 0.2237 | 0.1918 | 0.0133 |

| 308.15 | 0.1721 | 0.1529 | 0.2572 | 0.2221 | 0.0163 |

| 313.15 | 0.2026 | 0.1809 | 0.2955 | 0.2568 | 0.0200 |

| 318.15 | 0.2379 | 0.2136 | 0.3392 | 0.2965 | 0.0246 |

| 323.15 | 0.2788 | 0.2519 | 0.3891 | 0.3419 | 0.0302 |

| 328.15 | 0.3262 | 0.2966 | 0.4461 | 0.3938 | 0.0371 |

| 333.15 | 0.3811 | 0.3489 | 0.5111 | 0.4532 | 0.0456 |

Data sourced from the Journal of Chemical & Engineering Data, 2024.[5][7]

Table 2: Mole Fraction Solubility of this compound in Binary Solvent Mixtures at 313.15 K

| Solvent 1 | Solvent 2 | Mole Fraction of Solvent 1 | Mole Fraction Solubility (x₁) |

| Ethanol | Ethyl Acetate | 0.2 | 0.0856 |

| Ethanol | Ethyl Acetate | 0.4 | 0.1298 |

| Ethanol | Ethyl Acetate | 0.6 | 0.1654 |

| Ethanol | Ethyl Acetate | 0.8 | 0.1867 |

| Ethanol | n-Propanol | 0.2 | 0.0235 |

| Ethanol | n-Propanol | 0.4 | 0.0249 |

| Ethanol | n-Propanol | 0.6 | 0.0263 |

| Ethanol | n-Propanol | 0.8 | 0.0271 |

| Ethyl Acetate | Propyl Acetate | 0.2 | 0.1856 |

| Ethyl Acetate | Propyl Acetate | 0.4 | 0.1903 |

| Ethyl Acetate | Propyl Acetate | 0.6 | 0.1951 |

| Ethyl Acetate | Propyl Acetate | 0.8 | 0.1989 |

Data sourced from the Journal of Chemical & Engineering Data, 2024.[5][7]

Experimental Protocol: Static Gravimetric Method

The quantitative solubility data presented was determined using the static gravimetric method.[5] This reliable technique involves achieving a saturated solution at a constant temperature and then determining the mass of the dissolved solute.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known mass of the selected solvent in a sealed container.

-

Equilibration: The mixture is continuously stirred in a thermostatically controlled water bath to maintain a constant temperature and allow the solution to reach equilibrium. This ensures the solution is saturated.

-

Phase Separation: After equilibration, stirring is stopped, and the solution is left undisturbed to allow the undissolved solid to settle.

-

Sample Withdrawal: A sample of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid any temperature-induced precipitation.

-

Gravimetric Analysis: The withdrawn sample is accurately weighed.

-

Solvent Evaporation: The solvent is then evaporated from the sample, typically in a vacuum oven at a controlled temperature (e.g., 313.15 K) and pressure (e.g., 0.08 MPa), until a constant weight of the solute is achieved.[5]

-

Calculation: The mass of the dissolved solute and the mass of the solvent in the sample are used to calculate the mole fraction solubility. The process is repeated multiple times to ensure accuracy, and the average value is reported.[5]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the static gravimetric method for determining the solubility of this compound.

Caption: Workflow for solubility determination.

Logical Relationships in Solubility

The solubility of this compound in different organic solvents is governed by the principle of "like dissolves like." The interplay of intermolecular forces between the solute and the solvent dictates the extent of dissolution.

Caption: Intermolecular forces in dissolution.

References

An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Dimethoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4,4'-Dimethoxybenzophenone, a compound of significant interest in various scientific and industrial applications. This document details its melting and boiling points, outlines the experimental protocols for their determination, and presents a logical workflow for these analytical procedures.

Core Physicochemical Data

This compound, also known as bis(4-methoxyphenyl)methanone, is a crystalline solid at room temperature. Its key physical properties are summarized below, reflecting data from various scientific sources. The presented ranges account for slight variations observed between different analytical methodologies and sample purities.

| Property | Value |

| Melting Point | 141 - 146 °C[1][2][3][4][5] |

| Boiling Point | Approximately 180 - 200 °C (at reduced pressure)[3][5] |

| Molecular Formula | C₁₅H₁₄O₃[1] |

| Molecular Weight | 242.27 g/mol [1] |

| Appearance | White to light yellow crystalline powder[3][6] |

| Solubility | Insoluble in water; soluble in ethanol[1][5] |

Experimental Protocols

The determination of accurate melting and boiling points is fundamental to the characterization and purity assessment of chemical compounds. The following sections detail standardized experimental methodologies for these measurements.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a calibrated melting point apparatus.

Apparatus and Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

This compound sample (finely powdered and dry)

-

Mortar and pestle

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of the this compound sample is finely ground using a mortar and pestle to ensure uniform heat distribution.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the closed end. This process is repeated until a sample height of 2-3 mm is achieved.[7]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating and Observation: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Melting Range Determination: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting. The range between these two temperatures is reported as the melting point range.[7]

Determination of Boiling Point

The boiling point of this compound, particularly given its high value, is often determined under reduced pressure to prevent decomposition. The Thiele tube method is a common and effective technique for this purpose.

Apparatus and Materials:

-

Thiele tube

-

High-boiling point oil (e.g., mineral oil or silicone oil)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Bunsen burner or other heat source

-

This compound sample

Procedure:

-

Sample Preparation: A small amount (a few drops) of molten this compound is placed in the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed (open end down) into the sample in the test tube.

-

Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped inside a Thiele tube containing the heating oil, ensuring the oil level is above the sample.

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out. As the boiling point is approached, a continuous stream of bubbles will emerge from the capillary tube.[8]

-

Boiling Point Determination: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the liquid sample begins to be drawn back into the capillary tube is recorded as the boiling point at the ambient pressure.[8]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the melting point of this compound.

Caption: Workflow for Melting Point Determination.

References

- 1. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 2. fishersci.com [fishersci.com]

- 3. This compound | 90-96-0 [chemicalbook.com]

- 4. 4,4′-二甲氧基二苯甲酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound CAS#: 90-96-0 [m.chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 4,4'-Dimethoxybenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-Dimethoxybenzophenone, a key intermediate in organic synthesis and a widely used UV stabilizer. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound is summarized in the tables below, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), exhibits distinct signals corresponding to the methoxy (B1213986) and aromatic protons. Due to the molecule's symmetry, the two methoxy groups and the two aromatic rings are chemically equivalent, simplifying the spectrum.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.80 | d | 4H | Aromatic H (ortho to C=O) |

| ~6.95 | d | 4H | Aromatic H (meta to C=O) |

| ~3.88 | s | 6H | Methoxy (-OCH₃) H |

| d = doublet, s = singlet. Representative data based on typical values for similar structures. |

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum reveals five distinct carbon environments, consistent with the molecular symmetry.

| Chemical Shift (δ) ppm | Assignment |

| ~195.5 | Carbonyl Carbon (C=O) |

| ~163.3 | Aromatic Carbon (para to C=O, bonded to -OCH₃) |

| ~132.5 | Aromatic Carbon (ortho to C=O) |

| ~130.5 | Aromatic Carbon (ipso, bonded to C=O) |

| ~113.7 | Aromatic Carbon (meta to C=O) |

| ~55.5 | Methoxy Carbon (-OCH₃) |

| Representative data based on typical values for similar structures. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound, often acquired from a potassium bromide (KBr) disc, displays characteristic absorption bands for its functional groups.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (aromatic and methyl) |

| ~1650 | Strong | C=O stretch (conjugated ketone) |

| ~1600, ~1575 | Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (aryl ether, asymmetric) |

| ~1170 | Strong | C-O stretch (aryl ether, symmetric) |

| ~840 | Strong | C-H bend (para-disubstituted aromatic) |

| Data interpreted from the NIST WebBook IR spectrum.[1] |

UV-Visible (UV-Vis) Spectroscopy

As a benzophenone (B1666685) derivative, this compound is a strong UV absorber, a property leveraged in its application as a UV stabilizer.[2] The spectrum, typically run in a solvent like ethanol (B145695) or methanol, is characterized by strong absorptions in the UV region arising from π → π* and n → π* electronic transitions of the conjugated aromatic system and the carbonyl group.

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

| ~285 | ~20,000 | Ethanol |

| ~340 | ~13,000 | Ethanol |

| Typical values for benzophenone derivatives; specific experimental data may vary. |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation : Approximately 10-20 mg of dry this compound is accurately weighed and dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added to serve as an internal standard (δ 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation : ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

¹H NMR Acquisition : The spectrum is acquired using a standard single-pulse experiment. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to ensure a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition : The spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width (0-220 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically 128 or more) and a longer relaxation delay are required.

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal.

IR Spectroscopy Protocol (KBr Disc Method)

-

Sample Preparation : A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation : The powder mixture is transferred to a pellet press. A vacuum is applied to remove air, and pressure (typically 8-10 tons) is applied for several minutes to form a transparent or translucent disc.[1]

-

Instrumentation : The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Spectrum Acquisition : A background spectrum of the empty sample compartment is recorded first. The KBr pellet is then placed in the sample holder. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal quality.

-

Data Processing : The final spectrum is presented as transmittance (%) or absorbance versus wavenumber (cm⁻¹).

UV-Vis Spectroscopy Protocol

-

Sample Preparation : A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). This stock solution is then serially diluted to prepare a sample with an absorbance in the optimal range (0.1 - 1.0 AU).

-

Instrumentation : A dual-beam UV-Vis spectrophotometer is used for the analysis.

-

Spectrum Acquisition : A cuvette filled with the pure solvent is used as a blank to record the baseline. The sample cuvette is then placed in the beam path. The absorption spectrum is recorded over a specific wavelength range, typically 200-400 nm.

-

Data Analysis : The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.

Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a pure organic compound like this compound.

Caption: General workflow for compound characterization.

References

The Photochemical Landscape of Substituted Benzophenones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photochemical properties of substituted benzophenones. As a class of compounds widely utilized as photosensitizers, photoinitiators, and in drug development, a thorough understanding of their behavior upon light absorption is paramount. This document details their photophysical parameters, outlines key experimental methodologies for their characterization, and visualizes the fundamental photochemical pathways.

Core Photophysical Principles

The photochemistry of benzophenone (B1666685) and its derivatives is largely dictated by the efficient population of its triplet excited state following the absorption of ultraviolet (UV) radiation. This process, known as intersystem crossing (ISC), is remarkably rapid and efficient, with a quantum yield approaching unity for the parent benzophenone.[1][2] This makes the triplet state the primary photoactive species responsible for subsequent chemical reactions.

Upon absorption of a photon, a benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁), which is typically of n,π* character.[3] This S₁ state is short-lived and rapidly undergoes intersystem crossing to the lower-energy triplet state (T₁), also of n,π* character.[3] The triplet state has a significantly longer lifetime, allowing it to participate in various intermolecular and intramolecular reactions, most notably hydrogen abstraction and energy transfer.[1][4]

Quantitative Photophysical Data

The substitution pattern on the benzophenone core significantly influences its photophysical properties. Electron-donating and electron-withdrawing groups can alter the energy levels of the excited states, affecting absorption maxima, extinction coefficients, and the rates of radiative and non-radiative decay processes. The following tables summarize key photophysical parameters for a selection of substituted benzophenones to facilitate comparison.

Table 1: UV-Visible Absorption Properties of Substituted Benzophenones

| Compound | Substituent(s) | Solvent | λmax (n→π) (nm) | λmax (π→π) (nm) | Molar Absorptivity (ε) at π→π* (M-1cm-1) | Reference(s) |

| Benzophenone | Unsubstituted | Acetonitrile | ~330-350 | ~250 | 20,000 | [5] |

| 4-Methylbenzophenone | 4-CH₃ | Cyclohexane | 340 | 258 | 17,500 | [5] |

| 4-Methoxybenzophenone | 4-OCH₃ | Cyclohexane | 335 | 275 | 19,000 | [5] |

| 4-Chlorobenzophenone | 4-Cl | Cyclohexane | 338 | 262 | 18,000 | [5] |

| 4,4'-Dichlorobenzophenone | 4,4'-di-Cl | Cyclohexane | 340 | 268 | 25,000 | [5] |

| 4,4'-Dimethoxybenzophenone | 4,4'-di-OCH₃ | Cyclohexane | - | 290 | 28,000 | [5] |

Table 2: Luminescence and Triplet State Properties of Substituted Benzophenones

| Compound | Substituent(s) | Solvent | Fluorescence Quantum Yield (Φf) | Phosphorescence Quantum Yield (Φp) | Triplet State Lifetime (τT) (µs) | Reference(s) |

| Benzophenone | Unsubstituted | Acetonitrile | < 0.01 | 0.9 | 5-10 | [6][7] |

| 4-Methylbenzophenone | 4-CH₃ | Various | - | - | 4.5 | [6] |

| 4-Methoxybenzophenone | 4-OCH₃ | Various | - | - | 0.1 | [6] |

| 4-Phenylbenzophenone | 4-Ph | Various | - | - | 110 | [6] |

| 4-Aminobenzophenone | 4-NH₂ | Various | 0.01 | - | - | [6] |

| 4-Hydroxybenzophenone | 4-OH | Various | 0.003 | - | - | [6] |

Key Photochemical Pathways and Mechanisms

The photochemical reactivity of substituted benzophenones is initiated by the absorption of light, leading to a series of photophysical and photochemical events. These can be visualized through signaling pathways and logical relationship diagrams.

Caption: A simplified Jablonski diagram illustrating the key photophysical processes for a typical benzophenone.[8]

The highly efficient intersystem crossing populates the T₁ state, which is the starting point for most of the characteristic photochemistry of benzophenones.

Intersystem Crossing (ISC) Mechanism

The transition from the singlet excited state (S₁) to the triplet state (T₁) is a critical step. While direct transition between states of the same orbital character (n,π* to n,π) is formally forbidden by El-Sayed's rules, the twisted structure of benzophenone can lead to a mixing of n,π and π,π* character in the triplet state, facilitating this rapid process.[9] In some cases, the ISC may proceed via a higher-lying triplet state (T₂), which has a different orbital character (π,π*), followed by rapid internal conversion to T₁.[10]

Caption: Potential pathways for intersystem crossing in substituted benzophenones.

Photoreduction via Hydrogen Abstraction

A hallmark reaction of the benzophenone triplet state is its ability to abstract a hydrogen atom from a suitable donor molecule (R-H), such as an alcohol or an amine.[11] This process generates a benzophenone ketyl radical and a radical derived from the hydrogen donor. The ketyl radicals can then dimerize to form benzopinacol.

Caption: Workflow of the photoreduction of benzophenone to benzopinacol.

Experimental Protocols

Accurate characterization of the photochemical properties of substituted benzophenones relies on a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

-

Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε) of the ground state molecule.

-

Methodology:

-

Sample Preparation: Prepare solutions of the benzophenone derivative in a spectroscopic grade solvent (e.g., acetonitrile, cyclohexane) at a known concentration, typically in the range of 10⁻⁵ to 10⁻⁴ M.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement: Fill a quartz cuvette (1 cm path length) with the sample solution and a reference cuvette with the pure solvent. Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the spectrum. Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the concentration in mol/L, and l is the path length in cm.[12]

-

Fluorescence and Phosphorescence Spectroscopy

-

Objective: To measure the emission spectra and determine the fluorescence (Φf) and phosphorescence (Φp) quantum yields.

-

Methodology:

-

Sample Preparation: Prepare dilute solutions of the benzophenone derivative in a suitable solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects. For phosphorescence measurements, the solvent should form a rigid glass at low temperatures (e.g., ethanol (B145695) or a mixture of organic solvents).

-

Instrumentation: Utilize a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., photomultiplier tube). For phosphorescence, a means of cooling the sample to 77 K (liquid nitrogen dewar) is required.

-

Measurement:

-

Fluorescence: Excite the sample at its absorption maximum and scan the emission monochromator over a longer wavelength range.

-

Phosphorescence: Cool the sample to 77 K. Excite the sample and record the emission after a short delay to exclude fluorescence.

-

-

Data Analysis (Relative Method):

-

Measure the emission spectrum of a standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) for fluorescence).

-

Calculate the quantum yield of the sample (Φsample) using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample² / nstandard²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[2][13]

-

-

Transient Absorption Spectroscopy

-

Objective: To detect and characterize transient species, such as triplet states and radicals, and to determine their lifetimes.

-

Methodology:

-

Sample Preparation: Prepare a solution of the benzophenone derivative in a suitable solvent. The concentration should be adjusted to have a significant absorbance at the excitation wavelength. The solution should be deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) as oxygen can quench the triplet state.

-

Instrumentation: A pump-probe transient absorption spectrometer is used. This typically consists of a pulsed laser source for excitation (pump) and a broad-spectrum light source (probe).[14]

-

Measurement: The sample is excited by a short laser pulse. The change in absorbance of the sample is then monitored at various wavelengths and at different time delays after the excitation pulse using the probe beam.

-

Data Analysis: The transient absorption spectra provide information about the absorption characteristics of the excited states and other transient species. The decay of the transient absorption signal at a specific wavelength is monitored over time and fitted to an appropriate kinetic model (e.g., exponential decay) to determine the lifetime of the transient species.[15][16]

-

Caption: Experimental workflow for transient absorption spectroscopy.

Applications in Drug Development and Research

The unique photochemical properties of substituted benzophenones make them valuable tools in various scientific and industrial fields.

-

Photosensitizers in Photodynamic Therapy (PDT): Their ability to efficiently generate triplet states, which can then transfer energy to molecular oxygen to produce highly reactive singlet oxygen, is harnessed in PDT for the treatment of cancer and other diseases.

-

Photoinitiators in Polymer Chemistry: In the presence of a hydrogen donor, the radicals generated from the photoreduction of benzophenones can initiate polymerization reactions, making them widely used as photoinitiators for UV curing of coatings, inks, and adhesives.[7]

-

Photochemical Probes: Benzophenone moieties can be incorporated into molecules to act as photo-crosslinking agents to study protein-ligand and protein-protein interactions. Upon UV irradiation, the excited benzophenone abstracts a C-H bond from a nearby amino acid residue, forming a covalent bond and allowing for the identification of binding partners.

-

UV Filters: Certain substituted benzophenones are used as UV absorbers in sunscreens and plastics to protect against photodegradation.

Conclusion

This technical guide has provided a detailed examination of the photochemical properties of substituted benzophenones. The quantitative data, experimental protocols, and visualizations of key photochemical pathways offer a foundational resource for researchers, scientists, and drug development professionals. A thorough understanding of how substituents modulate the photophysical and photochemical behavior of the benzophenone core is crucial for the rational design of new molecules with tailored photo-reactivity for a wide range of applications.

References

- 1. Hydrogen abstraction from lipids by triplet states of derivatized benzophenone photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Ultrafast study of substituted-position-dependent excited-state evolution in benzophenone-carbazole dyads - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. agilent.com [agilent.com]

- 14. Transient Absorption Spectroscopy | University of Tübingen [uni-tuebingen.de]

- 15. edinst.com [edinst.com]

- 16. edinst.com [edinst.com]

The Ubiquitous Presence of Benzophenone Derivatives in Nature: A Technical Guide for Researchers

An in-depth exploration of the natural occurrence, biological significance, and experimental analysis of benzophenone (B1666685) derivatives for researchers, scientists, and drug development professionals.

Benzophenone derivatives, a structurally diverse class of organic compounds, are not merely synthetic creations for industrial applications but are also widespread throughout the natural world. From the vibrant petals of flowering plants to the intricate ecosystems of marine sponges and the metabolic machinery of endophytic fungi, these molecules are a testament to the vast chemical ingenuity of nature. This technical guide provides a comprehensive overview of the natural occurrence of benzophenone derivatives, their quantitative distribution, detailed experimental protocols for their study, and a visual exploration of the key signaling pathways they modulate.

Natural Occurrence of Benzophenone Derivatives

Benzophenone derivatives are predominantly found in the plant kingdom, with a significant concentration in the families Clusiaceae (Guttiferae), Gentianaceae, Hypericaceae, Polygalaceae, and Myrtaceae.[1] Within these families, genera such as Garcinia and Hypericum are particularly rich sources of these compounds.[2][3] Fungi, especially endophytic fungi residing within plant tissues, and marine organisms, including sponge-associated fungi, also represent a growing source of novel benzophenone structures.[4][5][6]

The structural diversity of naturally occurring benzophenones is vast, encompassing simple oxygenated derivatives, their C- and O-glycosides, and the complex polyprenylated benzophenones.[1][7] This structural variety contributes to their wide range of biological activities.

Quantitative Data on Natural Benzophenone Derivatives

The concentration of benzophenone derivatives in their natural sources can vary significantly depending on the species, the specific plant part, and environmental conditions. The following tables summarize some of the available quantitative data.

Table 1: Concentration of Benzophenone Derivatives in Plant Sources

| Benzophenone Derivative | Plant Source | Plant Part | Concentration | Reference(s) |

| Garcinol | Garcinia indica | Fruit Rind | 2-3% of hexane (B92381) extract | |

| Garcinol | Garcinia indica | Fruit | 9.3% | [8] |

| Garcinol | Garcinia indica | Root | 4.1% | [8] |

| Hypericophenonoside | Hypericum annulatum | Leaves | 64.22 ± 2.44 mg/g | |

| Hypericophenonoside | Hypericum annulatum | Stems | 7.54 ± 0.25 mg/g | [7] |

| Annulatophenonoside | Hypericum annulatum | Leaves | 6.29 ± 0.15 mg/g | [7] |

| Acetylannulatophenonoside | Hypericum annulatum | Leaves | 8.95 ± 0.09 mg/g | [7] |

Table 2: Cytotoxic Activity of Naturally Occurring Benzophenone Derivatives

| Benzophenone Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Guttiferone H | SW-480 (colon cancer) | 12 | [9] |

| Gambogenone | SW-480 (colon cancer) | 188 | [9] |

| Halogenated Benzophenone Derivative 2 | PANC-1 (pancreatic cancer) | 7.6 | [4] |

| Halogenated Benzophenone Derivative 4 | PANC-1 (pancreatic cancer) | 7.2 | [4] |

| Griseophenexanthone A | Various cancer cell lines | 18.12 ± 2.42 to 85.55 ± 7.66 | [10] |

| Chryxanthone A & B | Various human tumor cell lines | 20.4 to 46.4 | [11] |

Table 3: Anti-inflammatory Activity of Naturally Occurring Benzophenone Derivatives

| Benzophenone Derivative | Assay | IC50 (µM) | Reference(s) |

| 13,14-Didehydoxyisogarcinol | Superoxide anion generation & elastase release | 0.11 - 5.58 | [12] |

| Garcimultiflorone A | Superoxide anion generation & elastase release | 0.11 - 5.58 | [12] |

| Garcimultiflorone B | Superoxide anion generation & elastase release | 0.11 - 5.58 | [12] |

| 13-Hydroxygarcimultiflorone B | Superoxide anion generation & elastase release | 0.11 - 5.58 | [12] |

| Otogirinin A | Nitric oxide (NO) generation | 32.87 ± 1.60 | [13] |

| Hypericumone A | Nitric oxide (NO) generation | ≤ 40.32 | [13] |

| Sampsonione J | Nitric oxide (NO) generation | ≤ 40.32 | [13] |

Experimental Protocols

Extraction and Isolation of Benzophenone Derivatives

1. Extraction from Plant Material (e.g., Garcinia species)

This protocol describes a general procedure for the extraction of polyprenylated benzophenones from the fruits of Garcinia species.[14]

-

Materials:

-

Dried and powdered fruit rinds of Garcinia species.

-

Petroleum ether

-

Silica (B1680970) gel for column chromatography

-

Solvents for column chromatography (e.g., hexane, ethyl acetate)

-

-

Procedure:

-

Macerate the powdered fruit rinds with 95% ethanol at room temperature. Repeat the extraction multiple times to ensure complete extraction.

-

Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.

-

Partition the crude ethanol extract with petroleum ether.

-

Separate the petroleum ether layer and concentrate it to dryness.

-

Subject the concentrated petroleum ether extract to silica gel column chromatography.

-

Elute the column with a gradient of solvents, starting with nonpolar solvents like hexane and gradually increasing the polarity with ethyl acetate (B1210297).

-

Collect the fractions and monitor them by thin-layer chromatography (TLC).

-

Combine fractions containing the desired benzophenone derivatives and further purify by recrystallization or preparative HPLC to obtain pure compounds.

-

2. Isolation from Endophytic Fungi

This protocol provides a general method for the isolation of benzophenone derivatives from the fermentation broth of an endophytic fungus.[15]

-

Materials:

-

Fermentation broth of the endophytic fungus (e.g., Pestalotiopsis sp.).

-

Ethyl acetate

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Solvents for chromatography (e.g., chloroform (B151607), methanol)

-

-

Procedure:

-

Extract the fermentation broth exhaustively with ethyl acetate.

-

Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to yield a crude extract.

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of chloroform and methanol.

-

Collect and combine fractions based on their TLC profiles.

-

Further purify the fractions containing benzophenone derivatives using Sephadex LH-20 column chromatography and/or preparative TLC to isolate pure compounds.

-

Bioactivity Screening

1. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][16]

-

Materials:

-

96-well plates

-

Cancer cell lines

-

Cell culture medium

-

Benzophenone derivative stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the benzophenone derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During the incubation, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

2. Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of benzophenone derivatives on signaling pathways. This protocol provides a general workflow for analyzing the phosphorylation status of proteins in the MEK/ERK pathway.[1]

-

Materials:

-

Cell culture plates

-

Benzophenone derivative

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibody

-

ECL (Enhanced Chemiluminescence) substrate

-

Chemiluminescence imaging system

-

-

Procedure:

-

Treat cells with the benzophenone derivative at various concentrations and time points.

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the ECL substrate.

-

Detect the chemiluminescent signal using an imaging system.

-

Analyze the band intensities to determine the levels of protein phosphorylation.

-

Signaling Pathways and Experimental Workflows

Benzophenone Biosynthesis Pathway

The biosynthesis of benzophenones generally involves the convergence of the shikimate and polyketide pathways. Benzoyl-CoA, derived from the shikimate pathway, serves as a starter unit and is condensed with three molecules of malonyl-CoA from the polyketide pathway, a reaction catalyzed by benzophenone synthase (BPS).[11]

Caption: General biosynthetic pathway of benzophenone derivatives.

Anticancer Signaling Pathways

Many naturally occurring benzophenone derivatives exhibit anticancer activity by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

1. MEK/ERK Signaling Pathway

The MEK/ERK pathway is a critical regulator of cell growth and proliferation. Some benzophenone derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.[4]

Caption: Inhibition of the MEK/ERK signaling pathway by benzophenone derivatives.

2. Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents, including some benzophenone derivatives, induce apoptosis in cancer cells.

Caption: Induction of apoptosis by benzophenone derivatives via intrinsic and extrinsic pathways.

Anti-inflammatory Signaling Pathway

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation. Inhibition of this pathway is a common mechanism for the anti-inflammatory effects of natural products.

References

- 1. benchchem.com [benchchem.com]

- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]

- 4. MTT assay overview | Abcam [abcam.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Benzophenones and Biflavonoids from Garcinia livingstonei Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of benzophenones and gentisein in Hypericum annulatum Moris by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijpsr.com [ijpsr.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. Benzophenone Derivatives from an Algal-Endophytic Isolate of Penicillium chrysogenum and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 13. Benzophenone and Benzoylphloroglucinol Derivatives from Hypericum sampsonii with Anti-Inflammatory Mechanism of Otogirinin A - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methods for isolation of marine-derived endophytic fungi and their bioactive secondary products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

Methodological & Application

Application Notes and Protocols for 4,4'-Dimethoxybenzophenone as a Photoinitiator